molecular formula C12H23Cl B13745425 1-(Chloromethyl)-4-pentylcyclohexane

1-(Chloromethyl)-4-pentylcyclohexane

Katalognummer: B13745425
Molekulargewicht: 202.76 g/mol
InChI-Schlüssel: DBHSYTVKIGFLOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-4-pentylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group at the first position and a pentyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-4-pentylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-pentylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Chloromethyl)-4-pentylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-4-pentylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized cyclohexane derivatives.

    Biology: Potential use in the study of biological pathways involving chloromethyl groups and their interactions with biomolecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-4-pentylcyclohexane primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors that recognize chloromethyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a pentyl group.

    1-(Chloromethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a pentyl group.

    1-(Chloromethyl)-4-propylcyclohexane: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

1-(Chloromethyl)-4-pentylcyclohexane is unique due to the presence of the longer pentyl chain, which can influence its physical and chemical properties. The length of the alkyl chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter-chain analogs.

Eigenschaften

Molekularformel

C12H23Cl

Molekulargewicht

202.76 g/mol

IUPAC-Name

1-(chloromethyl)-4-pentylcyclohexane

InChI

InChI=1S/C12H23Cl/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3

InChI-Schlüssel

DBHSYTVKIGFLOO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.